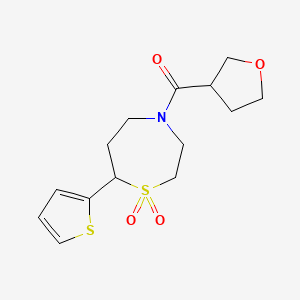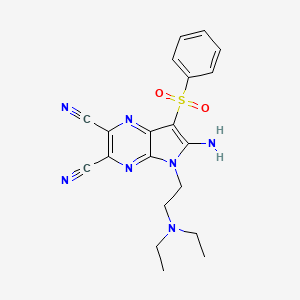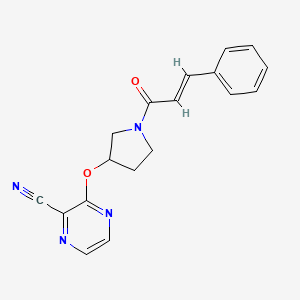
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate” is complex. It contains a total of 58 bonds, including 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 1 four-membered ring, 2 six-membered rings, and 1 seven-membered ring .Applications De Recherche Scientifique
Synthesis and Transformations
Studies have focused on the synthesis and transformation of related carbamates and sulfonamides. For instance, research by Velikorodov and Shustova (2017) described the oxidation of methyl (4-acetylphenyl)carbamate to produce various derivatives, showcasing the chemical versatility of carbamate compounds in synthesis applications (Velikorodov & Shustova, 2017). Similarly, Hussein's study highlighted the synthesis of novel sulfonamide hybrids, combining sulfonamide and carbamate structures, and evaluating their antimicrobial activities (Hussein, 2018).
Biological Activities
The antimicrobial and cytotoxic potential of carbamate derivatives has been a significant focus. For example, new sulfonamide hybrids with carbamate scaffolds were synthesized and tested for antimicrobial activity, showing promising results against certain bacteria (Hussein, 2018). Furthermore, Spencer et al. (2009) explored the cytotoxicity of palladacycles, compounds that might share structural similarities with the targeted compound, demonstrating the potential for cancer research applications (Spencer et al., 2009).
Drug Discovery and Development
In the realm of drug discovery, the synthesis and evaluation of related compounds for treating protozoal infections have been reported. Devine et al. (2015) discussed the discovery of compounds with potent activity against pathogens causing diseases like human African trypanosomiasis and Chagas disease, showcasing the therapeutic potential of sulfonamide and carbamate hybrids in treating tropical diseases (Devine et al., 2015).
Propriétés
IUPAC Name |
methyl N-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-17(21)18-14-6-8-16(9-7-14)25(22,23)20-11-3-10-19(12-13-20)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGGGTKVUASNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)
![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)

![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/no-structure.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)




![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2816327.png)